REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][NH:6]C(=O)CCCCCCCCCCCCC)=[N+:2]=[N-:3].[F:22][C:23]1[CH:24]=[C:25]([CH:29]=[C:30]([F:32])[CH:31]=1)[C:26](Cl)=[O:27].N(CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][C:26](=[O:27])[C:25]1[CH:24]=[C:23]([F:22])[CH:31]=[C:30]([F:32])[CH:29]=1)=[N+:2]=[N-:3]
|
Name
|
N-(2-azidoethyl)tetradecanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
0.219 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)Cl)C=C(C1)F
|
Name
|
|
Quantity
|
0.107 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCN
|
Name
|
|
Quantity
|
0.251 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCNC(C1=CC(=CC(=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |